The compound can be synthesized from readily available precursors such as 4-nitroacetophenone through various chemical reactions, including asymmetric reduction processes. It falls under the category of halogenated alcohols and is often utilized in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry for developing biologically active compounds.
The synthesis of (R)-(-)-2-Bromo-1-(4-Nitrophenyl)ethanol has been achieved through various methods, with notable advancements in biocatalytic approaches. One prominent method involves the use of recombinant Escherichia coli expressing carbonyl reductase for asymmetric reduction. The process typically includes the following steps:
This method highlights the efficiency of using biological systems for synthesizing enantiomerically pure compounds, reducing production costs while enhancing sustainability.
The molecular structure of (R)-(-)-2-Bromo-1-(4-Nitrophenyl)ethanol can be characterized by its specific arrangement of atoms. Key features include:
The structural formula can be represented as follows:
(R)-(-)-2-Bromo-1-(4-Nitrophenyl)ethanol participates in several significant chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
The mechanism of action for (R)-(-)-2-Bromo-1-(4-Nitrophenyl)ethanol primarily involves its interactions at the molecular level with biological targets:
Research indicates that such compounds can modulate enzyme activity or receptor binding, leading to therapeutic effects .
The physical and chemical properties of (R)-(-)-2-Bromo-1-(4-Nitrophenyl)ethanol include:
(R)-(-)-2-Bromo-1-(4-Nitrophenyl)ethanol has numerous applications across various scientific fields:
The molecular architecture of (R)-(-)-2-Bromo-1-(4-nitrophenyl)ethanol incorporates three chemically distinct functional groups that collectively define its reactivity profile:
This trifunctional design enables stereocontrolled transformations including:
Table 1: Key Physicochemical Properties of (R)-(-)-2-Bromo-1-(4-Nitrophenyl)ethanol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₈BrNO₃ | - |
Molecular Weight | 246.06 g/mol | - |
Optical Rotation [α]D²⁵ | -25.5° | c=1, CHCl₃ |
Density | 1.69 g/cm³ | 20°C |
Boiling Point | 365.8°C | 760 mmHg |
Flash Point | 175°C | Closed cup |
LogP | 2.55 | Octanol/water partition |
Vapor Pressure | 5.41 × 10⁻⁶ mmHg | 25°C |
The bromohydrin's conformational behavior in solution reveals a preference for gauche conformation between the bromine and hydroxyl groups, stabilized by intramolecular hydrogen bonding (O-H···Br). This non-covalent interaction influences both crystallization patterns and reactivity, as demonstrated by X-ray crystallography showing molecular packing stabilized by intermolecular O-H···O=N hydrogen bonds. The nitro group's strong electron-withdrawal (Hammett constant σₘ = 0.71) enhances the acidity of the β-hydroxy proton (pKa ≈ 14.5) and the electrophilicity of the benzylic carbon, enabling selective reactions at these sites [6] [7].
The strategic value of (R)-(-)-2-Bromo-1-(4-nitrophenyl)ethanol in drug synthesis stems from its dual functionality and configurational stability, allowing efficient access to enantiopure pharmaceuticals:
(S)-Sotalol: Mitsunobu inversion followed by displacement with methanesulfonamide produces this class III antiarrhythmic agent [2].
Factor XIa Inhibitors: The bromohydrin serves as a key intermediate in synthesizing anticoagulant candidates like compound 13 (FXIa Kᵢ = 0.04 nM), where it participates in imidazole ring formation through reaction with N-Boc phenylalanine under Appel conditions [4].
Table 2: Pharmaceutical Applications and Economic Analysis
Target Compound | Therapeutic Category | Synthetic Transformation | Scale Demonstrated | Cost per Gram (R-isomer) |
---|---|---|---|---|
(R)-Nifenalol | β-Adrenergic blocker | Amine displacement (iPrNH₂) | 200 g/L | $26 (research scale) |
(S)-Sotalol | Antiarrhythmic | Mitsunobu inversion → MsNH₂ displacement | 100 g/L | $64 (5g scale) |
FXIa Inhibitor 13 | Anticoagulant | Imidazole cyclization with N-Boc phenylalanine | Multi-gram | $131.60 (100mg scale) |
The economic viability of this chiral synthon is evidenced by commercial availability from multiple suppliers (e.g., BLD Pharmatech, Ambeed) at research-scale pricing from $26/g (250mg) to $131.60/g (100mg). Industrial-scale synthesis via immobilized Pseudomonas fluorescens lipase (PS-C-II) achieves 99.5% ee at 200 g/L substrate concentration, highlighting manufacturing feasibility. The synthetic efficiency is further enhanced by the compound's crystalline nature, allowing purification by recrystallization rather than chromatography in most applications. Its versatility across therapeutic categories—from cardiovascular agents to novel anticoagulants—demonstrates broad utility in modern drug discovery pipelines [2] [4] [8].
The development of synthetic routes to enantiopure (R)-(-)-2-Bromo-1-(4-nitrophenyl)ethanol reflects evolving methodologies in asymmetric synthesis:
Early Chemical Methods (Pre-2000): Initial routes relied on diastereomeric salt crystallization using chiral acids like tartaric acid derivatives, yielding product with ≤80% ee and 30% maximum yield due to equilibrium limitations [2].
Enzymatic Resolution Breakthrough (2005): A landmark study demonstrated lipase-catalyzed transesterification using immobilized Pseudomonas fluorescens lipase (PS-C-II) with vinyl acetate, achieving 99.5% ee at 50% conversion (E > 1000). This method outperformed hydrolysis-based approaches and bioreduction, establishing a commercially viable route [2].
Biocatalytic Asymmetric Reduction (2006): Rhodotorula sp. AS2.2241 whole-cell biocatalysis enabled direct reduction of 2-bromo-1-(4-nitrophenyl)ethanone to the (R)-alcohol with 98% ee and >95% yield within 24 hours, representing a step-economical alternative to resolution techniques [5].
Table 3: Evolution of Synthetic Methods for (R)-Enantiomer Access
Methodology | Year | Key Agent | ee (%) | Yield (%) | Advantages/Limitations |
---|---|---|---|---|---|
Diastereomeric Resolution | ~1990s | Chiral mandelic acid | ≤80 | ≤30 | Low cost; Moderate ee |
Lipase PS-C-II Resolution | 2005 | Pseudomonas fluorescens lipase | >99.5 | 45 (theoretical) | High ee; Immobilized enzyme reuse |
Rhodotorula Bioreduction | 2006 | Rhodotorula sp. AS2.2241 | 98 | 95 | Avoids racemate waste; Requires anaerobic conditions |
Chiral Borane Reduction | 2004 | Cis-1-amino-2-indanol·BH₃ | 95 | 90 | Chemical method; Costly chiral auxiliary |
Critical structure-activity relationship (SAR) insights emerged from pharmacological studies of derived drugs. The (R)-configuration at the chiral center proved essential for β₁-adrenoceptor binding affinity in nifenalol, while the para-nitro group provided optimal electronic characteristics for subsequent transformations. The synthetic versatility was further expanded when crystal structure analysis of FXIa inhibitor complexes revealed productive binding interactions of the 4-nitrophenyl moiety in the enzyme's S1' pocket, validating its use in anticoagulant design. These discoveries cemented the compound's role as a privileged scaffold across therapeutic areas and stimulated development of increasingly efficient production methods [2] [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7